molecular formula C13H15F3N2O4 B14090062 4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine

4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine

Cat. No.: B14090062
M. Wt: 320.26 g/mol
InChI Key: NCNQXAZUSRVQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a nitrophenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-methoxy-4-nitrobenzaldehyde with 2,2,2-trifluoroethylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the cyclization of the amine with morpholine under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-[2,2,2-Trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine: Similar structure but with a trimethylsilyl group instead of a methoxy group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group attached to an acetophenone moiety.

    2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: A fluorinated terphenyl compound.

Uniqueness

4-[2,2,2-Trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine is unique due to the combination of its trifluoromethyl, methoxy, and nitrophenyl groups attached to a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15F3N2O4

Molecular Weight

320.26 g/mol

IUPAC Name

4-[2,2,2-trifluoro-1-(3-methoxy-4-nitrophenyl)ethyl]morpholine

InChI

InChI=1S/C13H15F3N2O4/c1-21-11-8-9(2-3-10(11)18(19)20)12(13(14,15)16)17-4-6-22-7-5-17/h2-3,8,12H,4-7H2,1H3

InChI Key

NCNQXAZUSRVQOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)N2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.